2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide
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Overview
Description
2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide is a compound belonging to the benzoxazole family, which is known for its diverse biological activities. Benzoxazole derivatives have gained significant attention in medicinal chemistry due to their wide spectrum of pharmacological activities, including antibacterial, antifungal, anticancer, and anti-inflammatory properties .
Preparation Methods
The synthesis of 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide typically involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole. This intermediate is then reacted with 3-chlorobenzoic acid under specific conditions to yield the desired compound . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles like amines or thiols.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Chemistry: It serves as an intermediate for the synthesis of other biologically active compounds.
Industry: The compound is used in the development of new materials with specific biological properties.
Mechanism of Action
The mechanism of action of 2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity is attributed to its ability to inhibit the growth of bacterial and fungal cells by interfering with their cell wall synthesis or protein function . The anticancer activity is believed to be due to its ability to induce apoptosis in cancer cells by targeting specific signaling pathways .
Comparison with Similar Compounds
2-(3-Chlorophenyl)benzo[d]oxazole-5-carboxamide can be compared with other benzoxazole derivatives, such as:
2-Methoxy-5-chlorobenzo[d]oxazole: Exhibits excellent antibacterial activity.
2-Ethoxybenzo[d]oxazole: Known for its antifungal properties.
2-Ethoxy-5-chlorobenzo[d]oxazole: Displays both antibacterial and antifungal activities.
The uniqueness of this compound lies in its broad spectrum of biological activities, making it a valuable compound for various scientific research applications .
Properties
CAS No. |
1706454-31-0 |
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Molecular Formula |
C14H9ClN2O2 |
Molecular Weight |
272.68 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-1,3-benzoxazole-5-carboxamide |
InChI |
InChI=1S/C14H9ClN2O2/c15-10-3-1-2-9(6-10)14-17-11-7-8(13(16)18)4-5-12(11)19-14/h1-7H,(H2,16,18) |
InChI Key |
BWOGUZLJZKCDDP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)C2=NC3=C(O2)C=CC(=C3)C(=O)N |
Origin of Product |
United States |
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